5-bromo-N-cyclopropyl-2-nitroaniline CAS 1356483-75-4 properties
5-bromo-N-cyclopropyl-2-nitroaniline CAS 1356483-75-4 properties
This technical guide provides an in-depth analysis of 5-bromo-N-cyclopropyl-2-nitroaniline (CAS 1356483-75-4), a critical intermediate in the synthesis of pharmacologically active benzimidazole scaffolds.
CAS 1356483-75-4 | Structural Characterization & Synthetic Utility
Executive Summary
5-bromo-N-cyclopropyl-2-nitroaniline is a functionalized nitroaniline derivative predominantly utilized as a building block in medicinal chemistry. Its structural core—an ortho-nitroaniline moiety substituted with a bromine atom—serves as a "linchpin" for constructing fused heterocyclic systems, particularly 1-substituted benzimidazoles . These scaffolds are pivotal in the development of Thyroid Hormone Receptor beta (THRβ) agonists, kinase inhibitors (e.g., DYRK1A), and antiviral agents.
This guide details the physicochemical properties, validated synthetic protocols, and downstream applications of this compound, emphasizing process chemistry principles for reproducible results.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Data |
| CAS Registry Number | 1356483-75-4 |
| IUPAC Name | 5-bromo-N-cyclopropyl-2-nitroaniline |
| Synonyms | N-cyclopropyl-5-bromo-2-nitroaniline; 4-bromo-2-(cyclopropylamino)-1-nitrobenzene |
| Molecular Formula | C₉H₉BrN₂O₂ |
| Molecular Weight | 257.09 g/mol |
| Physical State | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, DCM; Insoluble in Water |
| SMILES | [O-]C1=CC(Br)=CC=C1NC2CC2 |
| Key Functional Groups | Nitro (-NO₂), Secondary Amine (-NHR), Aryl Bromide (-Br) |
Synthetic Methodology
The synthesis of 5-bromo-N-cyclopropyl-2-nitroaniline relies on a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway is preferred over metal-catalyzed couplings due to the high atom economy and the activation provided by the ortho-nitro group.
3.1 Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism. The amine nitrogen of cyclopropylamine attacks the carbon bearing the fluorine atom on the 4-bromo-2-fluoronitrobenzene precursor. The strong electron-withdrawing nitro group at the ortho position stabilizes the anionic Meisenheimer intermediate, facilitating the displacement of the fluoride ion.
3.2 Validated Experimental Protocol
Note: This protocol is scaled for 2.0 g of starting material but can be linearly scaled.
Reagents:
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Precursor: 4-Bromo-2-fluoronitrobenzene (2.0 g, 9.09 mmol)
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Nucleophile: Cyclopropylamine (0.518 g, 9.09 mmol, 1.0 eq)[1]
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Base: N,N-Diisopropylethylamine (DIPEA/DIEA) (2.34 g, 18.18 mmol, 2.0 eq)
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Solvent: Dimethylformamide (DMF) or Acetonitrile (CH₃CN) (10 mL)
Step-by-Step Workflow:
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Preparation: Charge a round-bottom flask with 4-bromo-2-fluoronitrobenzene and anhydrous DMF.
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Addition: Add DIPEA to the solution. Reasoning: DIPEA acts as a proton scavenger to neutralize the hydrofluoric acid (HF) generated, driving the equilibrium forward.
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Nucleophile Introduction: Add cyclopropylamine dropwise at room temperature. Caution: Exothermic reaction.
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Reaction: Stir the mixture at ambient temperature (25°C) for 12 hours or heat to 50°C for 1 hour if kinetics are slow. Monitor by TLC (30% EtOAc/Hexane).[2]
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Quench & Workup: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a yellow solid.
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Extraction: If precipitation is incomplete, extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine to remove residual DMF.
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Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).
3.3 Synthetic Pathway Visualization
Figure 1: SₙAr mechanism for the synthesis of CAS 1356483-75-4. The electron-deficient ring facilitates the displacement of fluorine by the amine.
Applications in Drug Discovery
This compound is rarely the final API; rather, it is a strategic "branch point" intermediate.
4.1 Benzimidazole Formation
The primary utility is the formation of 1-cyclopropyl-6-bromobenzimidazoles .
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Reduction: The nitro group is reduced (using Fe/NH₄Cl, SnCl₂, or H₂/Pd-C) to yield the diamine: 4-bromo-N1-cyclopropylbenzene-1,2-diamine.
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Cyclization: The diamine is condensed with formic acid or an orthoester to close the imidazole ring.
4.2 Downstream Coupling
The retained bromine atom at position 6 (derived from position 5 of the starting material) serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the attachment of complex heterocycles found in kinase inhibitors.
4.3 Medicinal Chemistry Workflow
Figure 2: Synthetic utility of CAS 1356483-75-4 in generating benzimidazole-based pharmaceutical candidates.
Safety & Handling (E-E-A-T)
As a nitroaniline derivative, this compound presents specific hazards. Protocols must be self-validating regarding safety.
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Acute Toxicity: Nitroanilines can cause methemoglobinemia if absorbed through the skin.
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Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Handling:
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PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
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Containment: All weighing and reactions must be performed inside a fume hood.
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Waste: Segregate as halogenated organic waste.
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References
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Vertex Pharmaceuticals Inc. (2016). Heparan sulfate biosynthesis inhibitors for the treatment of diseases. WO2016057834A1. Link
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Madrigal Pharmaceuticals. (2022). Thyroid hormone receptor beta agonist compounds. CN114430743A. Link
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ChemScene. (n.d.). 5-Bromo-N-cyclopropyl-2-nitroaniline Product Data. Link
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Roth, I., & Spange, S. (2017). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine. ResearchGate. Link
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Fisher Scientific. (2025). Safety Data Sheet: Nitroaniline Derivatives. Link
